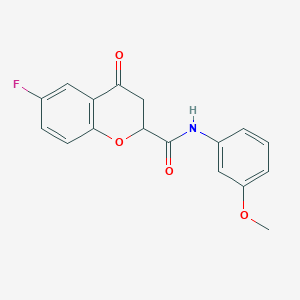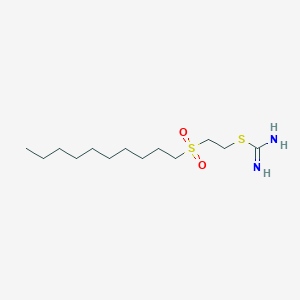![molecular formula C13H12N4O B11052277 7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)
7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[321]OCT-3-EN-8-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel . Industrial production methods may involve the use of high-throughput techniques to ensure the efficient and scalable synthesis of this compound.
Chemical Reactions Analysis
1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, which are currently being investigated in detail. The compound’s unique structure allows it to engage in specific binding interactions, influencing its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE stands out due to its distinctive bicyclic framework and the presence of multiple cyano groups. Similar compounds include:
4,5-Dicyano-1,2,3-Triazole: Known for its applications in energetic materials.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: Used in the synthesis of nonlinear-optical chromophores The unique structural features of 1,8-DICYANO-7-IMINO-2,4,5-TRIMETHYL-6-OXABICYCLO[32
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile |
InChI |
InChI=1S/C13H12N4O/c1-8-4-9(2)13(7-16)10(17)18-11(8,3)12(13,5-14)6-15/h4,9,17H,1-3H3 |
InChI Key |
QLFUGZXELNZSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C2(C(C1(C(=N)O2)C#N)(C#N)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11052208.png)
![5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11052211.png)

![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11052232.png)

![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)


![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine](/img/structure/B11052276.png)
![Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester](/img/structure/B11052279.png)
